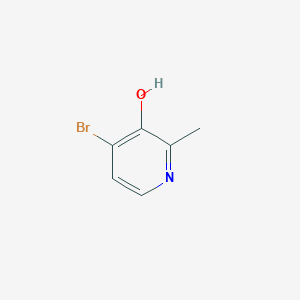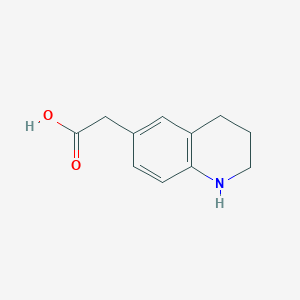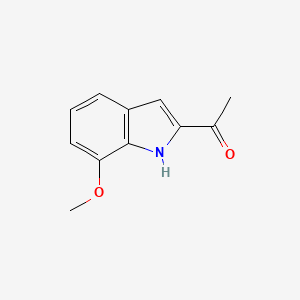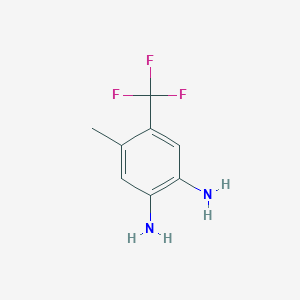
(R)-Alpha-allyl-proline,HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and functional properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Allylation: The ®-proline undergoes an allylation reaction where an allyl group is introduced. This step often involves the use of allyl bromide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Alpha-allyl-proline, HCl is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
®-Alpha-allyl-proline, HCl can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding ®-proline.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Epoxides: Formed through oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Substituted Prolines: Formed through nucleophilic substitution reactions.
科学的研究の応用
®-Alpha-allyl-proline, HCl has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-Alpha-allyl-proline, HCl exerts its effects is primarily through its interaction with biological molecules. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate in biochemical pathways. The molecular targets include enzymes and receptors that recognize the proline moiety, facilitating specific biochemical transformations.
類似化合物との比較
Similar Compounds
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-Alpha-allyl-proline, HCl with similar properties but different biological activity.
®-Proline: The parent compound without the allyl group.
®-Alpha-methyl-proline, HCl: A similar compound with a methyl group instead of an allyl group.
Uniqueness
®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1 |
InChIキー |
OXIPWMWSVJMAQA-OGFXRTJISA-N |
異性体SMILES |
C=CCN1CCC[C@@H]1C(=O)O.Cl |
正規SMILES |
C=CCN1CCCC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
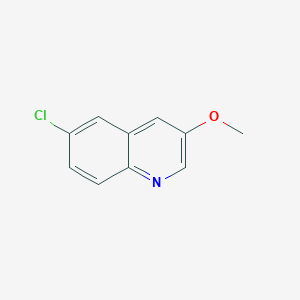
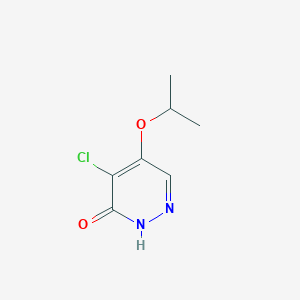
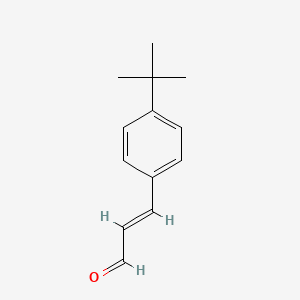
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
